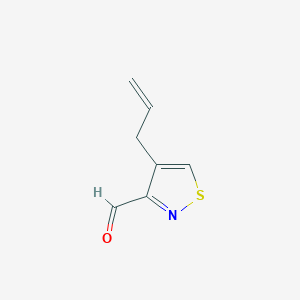
4-Allylisothiazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- is a chemical compound with the molecular formula C7H7NOS. It is also known as 4-Allylisothiazole-3-carbaldehyde. This compound belongs to the isothiazole family, which is characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of the 2-propenyl group at the 4-position and the formyl group at the 3-position makes this compound unique and interesting for various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-allylisothiazole with a suitable oxidizing agent to introduce the formyl group at the 3-position. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of catalysts and reagents is crucial to minimize by-products and achieve a cost-effective production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Bromine in dichloromethane, room temperature
Major Products Formed
Oxidation: 3-Isothiazolecarboxylic acid, 4-(2-propenyl)-
Reduction: 3-Isothiazolemethanol, 4-(2-propenyl)-
Substitution: 3-Isothiazolecarboxaldehyde, 4-(2-bromopropenyl)-
Wissenschaftliche Forschungsanwendungen
3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex isothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)- involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The propenyl group may also interact with cellular membranes, affecting their integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Isothiazolecarboxaldehyde: Lacks the propenyl group, making it less reactive in certain substitution reactions.
4-Methylisothiazole-3-carbaldehyde: Contains a methyl group instead of a propenyl group, leading to different chemical properties and reactivity.
3-Isothiazolecarboxylic acid, 4-(2-propenyl)-: The oxidized form of 3-Isothiazolecarboxaldehyde, 4-(2-propenyl)-, with different chemical behavior
Eigenschaften
Molekularformel |
C7H7NOS |
|---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
4-prop-2-enyl-1,2-thiazole-3-carbaldehyde |
InChI |
InChI=1S/C7H7NOS/c1-2-3-6-5-10-8-7(6)4-9/h2,4-5H,1,3H2 |
InChI-Schlüssel |
OTGRYIWEJYYGJK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CSN=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


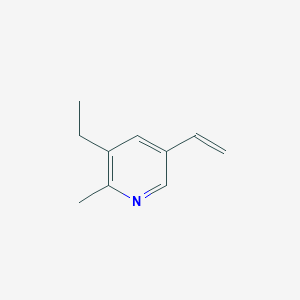
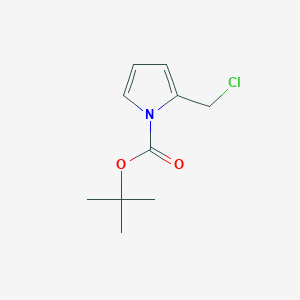
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
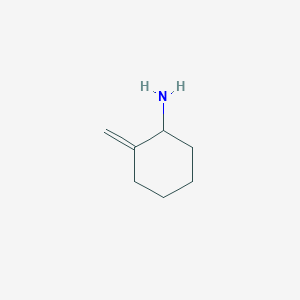

![2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949721.png)
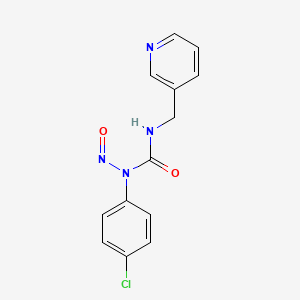
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
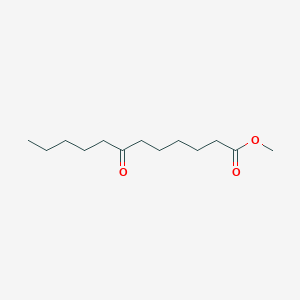
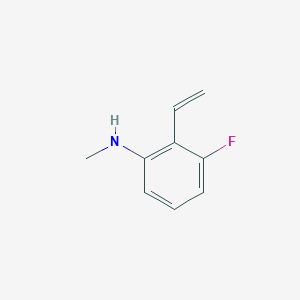
![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
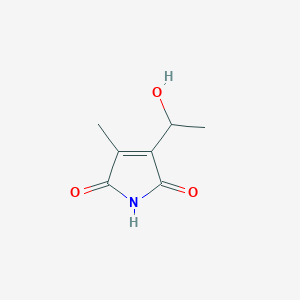
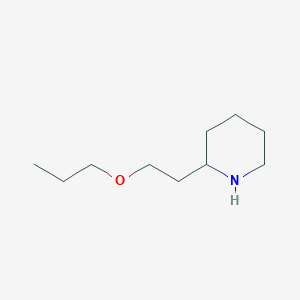
![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
